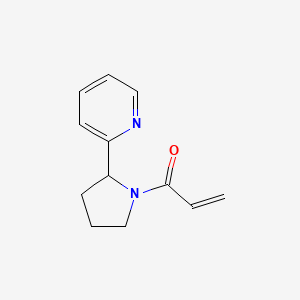

1-(2-Pyridin-2-ylpyrrolidin-1-yl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Pyridin-2-ylpyrrolidin-1-yl)prop-2-en-1-one, also known as PDP, is a chemical compound that has been a subject of scientific research due to its potential application in various fields. It is a pyridine derivative that is synthesized by a simple and efficient method.

Scientific Research Applications

Synthesis and Chemical Properties

Research into the synthesis and chemical properties of related compounds has led to the discovery of unexpected products under Claisen-Schmidt reaction conditions. Rusnac et al. (2020) studied the condensation reaction between 2-acetylpyridine and 2-formylpyridine, leading to compounds with potential applications in antibacterial and antifungal areas due to their moderate antifungal activity, especially against Cryptococcus neoformans (Rusnac, Maria Botnaru, N. Barba, P. Petrenko, Y. Chumakov, A. Gulea, 2020).

Material Science Applications

Li and Yong (2019) demonstrated how positional isomers of a related compound exhibit different phosphorescent colors and quantum yields, with reversible phosphorescent color switching in response to acid-base vapor stimuli. This presents a promising approach for synthesizing organic materials with dynamic functional properties (Li, Guo-Ping Yong, 2019).

Biological Activities

In the field of biological studies, Palmer et al. (2008) explored a series of 1H-pyrrolo[3,2-b]pyridines, finding some compounds to be potent inhibitors of the gastric acid pump. This establishes a foundation for developing new treatments targeting gastric acid secretion (Palmer, G. Münch, C. Brehm, P. Zimmermann, W. Buhr, M. Feth, W. Simon, 2008).

Catalysis and Chemical Reactions

Magubane et al. (2017) reported on the catalytic activity of Fe(II) and Ni(II) complexes with ligands derived from similar chemical structures for the asymmetric transfer hydrogenation of ketones. This highlights the utility of these complexes in catalysis, offering a pathway for the development of more efficient and selective chemical reactions (Magubane, M. Alam, S. Ojwach, O. Munro, 2017).

properties

IUPAC Name |

1-(2-pyridin-2-ylpyrrolidin-1-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-2-12(15)14-9-5-7-11(14)10-6-3-4-8-13-10/h2-4,6,8,11H,1,5,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBKSBDBWBJMSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCCC1C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione](/img/no-structure.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)acetamide](/img/structure/B2817054.png)

![N-(2-Ethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2817059.png)

![3,5-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2817062.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2817063.png)

![4-(Benzylthio)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2817065.png)

![2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine](/img/structure/B2817068.png)